molecular formula C6H6MgO7<br>C12H10Mg3O14 B1235733 Magnesium citrate CAS No. 3344-18-1

Magnesium citrate

Cat. No. B1235733
CAS RN: 3344-18-1
M. Wt: 451.12 g/mol
InChI Key: PLSARIKBYIPYPF-UHFFFAOYSA-H
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Patent
US04615978

Procedure details

A powdered blend mixture was prepared containing about 17.7% trisodium citrate dihydrate and 8.2% magnesium hydroxide (which can react in water to form a magnesium citrate which acts in part as compound A), along with 21.2% ammonium phosphate monobasic and 5.9% ammonium phosphate dibasic (which can act as compound B), 6.0% yeast extract, and 41% whey by mixing the ingredients in a tumbler bin to produce 3,000 pounds of product. After preparation, the powder was added to stirred water (75 pounds/100 gallons), heated to 85° C. for 45 minutes and allowed to cool to about 24° C. prior to inoculation (1%) by weight with a lactic acid producing streptococus starter culture. This medium allows in situ formation of the insoluble salt magnesium ammonium phosphate through reaction after the medium is hydrated. Repeated field trials were conducted with the bacteria grown in this medium and they grew in large numbers and were highly active. It should be noted that the exact chemical reaction sequence and specific chemical composition of the neutralizing agent(s) may be complex.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Na+].[Na+].[Na+].[OH-].[Mg+2:20].[OH-]>O>[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Mg+2:20].[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Mg+2:20].[Mg+2:20] |f:0.1.2.3.4.5,6.7.8,10.11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A powdered blend mixture was prepared

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04615978

Procedure details

A powdered blend mixture was prepared containing about 17.7% trisodium citrate dihydrate and 8.2% magnesium hydroxide (which can react in water to form a magnesium citrate which acts in part as compound A), along with 21.2% ammonium phosphate monobasic and 5.9% ammonium phosphate dibasic (which can act as compound B), 6.0% yeast extract, and 41% whey by mixing the ingredients in a tumbler bin to produce 3,000 pounds of product. After preparation, the powder was added to stirred water (75 pounds/100 gallons), heated to 85° C. for 45 minutes and allowed to cool to about 24° C. prior to inoculation (1%) by weight with a lactic acid producing streptococus starter culture. This medium allows in situ formation of the insoluble salt magnesium ammonium phosphate through reaction after the medium is hydrated. Repeated field trials were conducted with the bacteria grown in this medium and they grew in large numbers and were highly active. It should be noted that the exact chemical reaction sequence and specific chemical composition of the neutralizing agent(s) may be complex.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Na+].[Na+].[Na+].[OH-].[Mg+2:20].[OH-]>O>[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Mg+2:20].[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Mg+2:20].[Mg+2:20] |f:0.1.2.3.4.5,6.7.8,10.11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A powdered blend mixture was prepared

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Mg+2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.